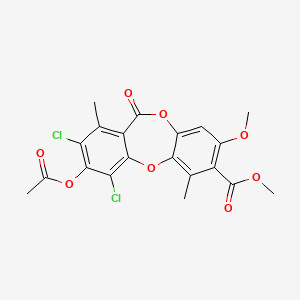
Betulafolienetriol
Übersicht
Beschreibung
Betulafolienetriol, also known as 20(S)-protopanaxadiol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Betulafolienetriol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, betulafolienetriol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, betulafolienetriol can be found in tea. This makes betulafolienetriol a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Glycosylation of Triterpenoids
A study conducted by Atopkina et al. explored the glycosylation of Betulafolienetriol, highlighting its chemical transformations and the resulting glycosides. The research focused on the reactions under different conditions, leading to various mono- and di-O-β-D-glucopyranosides of Betulafolienetriol. This chemical modification process is crucial for enhancing the solubility and bioavailability of hydrophobic triterpenoids, potentially broadening their pharmacological applications (Atopkina et al., 1986).
Hemolytic and Cytotoxic Activity
The hemolytic and cytotoxic activities of dammarane-type triterpenoids, including Betulafolienetriol, were studied by Prokof'eva et al. Their findings indicated that the structure of triterpenoids significantly influences their biological activities. Triterpenoids with an acyclic side chain, like Betulafolienetriol, exhibited pronounced hemolytic and cytotoxic effects, suggesting their potential use in developing anti-cancer therapies (Prokof'eva et al., 2007).
Acid-Catalyzed Reactions and Configuration Studies
Research by Tanaka et al. delved into the acid-catalyzed reactions of Betulafolienetriol, providing insights into its chemical stability and reactivity under acidic conditions. This study not only elucidated the structural transformations but also confirmed the absolute configuration at C(20), contributing to a deeper understanding of its chemical properties and potential modifications for therapeutic applications (Tanaka et al., 1972).
Ethnopharmacological Review of Betula Species
An extensive review by Rastogi et al. on Betula species, including Betulafolienetriol-containing Betula species, highlighted the traditional uses, phytochemistry, and pharmacological properties of these plants. The review underscored the anti-inflammatory, antimicrobial, antioxidant, and anti-carcinogenic potential of Betula-derived compounds, suggesting their significant role in traditional and modern medicine (Rastogi et al., 2014).
Prospective Studies on Betula and Memory, Health, Aging
The Betula study, although not directly related to Betulafolienetriol, provides an example of how compounds derived from Betula species might be relevant in broader health and cognitive research. Such studies could pave the way for future research into specific compounds like Betulafolienetriol and their potential cognitive or health benefits (Nilsson et al., 2004).
Eigenschaften
IUPAC Name |
17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXFVCFISTUSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Betulafolienetriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Betulafolienetriol | |
Melting Point |
236 - 238 °C | |
| Record name | Betulafolienetriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1230546.png)

![3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide](/img/structure/B1230548.png)






